(1,1'-Biphenyl)-4,4'-disulfonic acid, disodium salt

Description

(1,1'-Biphenyl)-4,4'-disulfonic acid, disodium salt (CAS No. 27344-41-8), also known as disodium distyrylbiphenyl disulfonate, is a synthetic aromatic sulfonic acid salt characterized by a biphenyl core substituted with sulfonate (-SO₃Na) groups at the 4,4′ positions and ethenylstyryl linkages. Its molecular formula is C₂₈H₁₈Na₂O₆S₂, and it is widely utilized as an anionic surfactant and optical brightener in detergents, textiles, and paper manufacturing due to its UV-excitable fluorescence properties . The compound’s structure enables strong binding to cellulose and synthetic fibers, enhancing whiteness and brightness under daylight .

Properties

CAS No. |

31139-42-1 |

|---|---|

Molecular Formula |

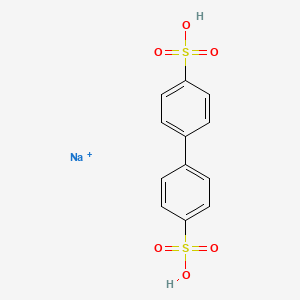

C12H8Na2O6S2 |

Molecular Weight |

358.3 g/mol |

IUPAC Name |

disodium;4-(4-sulfonatophenyl)benzenesulfonate |

InChI |

InChI=1S/C12H10O6S2.2Na/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18;;/h1-8H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |

InChI Key |

MGMVOXYEEIGQEG-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Other CAS No. |

31139-42-1 |

Related CAS |

5314-37-4 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-4,4’-disulfonic acid, disodium salt typically involves the sulfonation of biphenyl. One common method is the reaction of biphenyl with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions often include elevated temperatures and controlled addition of reagents to ensure complete sulfonation.

Industrial Production Methods: Industrial production of this compound may involve continuous sulfonation processes where biphenyl is reacted with sulfur trioxide in the presence of a catalyst. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the disodium salt. This method allows for large-scale production with high efficiency.

Chemical Reactions Analysis

Types of Reactions: (1,1’-Biphenyl)-4,4’-disulfonic acid, disodium salt undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the presence of sulfonic acid groups, the compound can participate in electrophilic substitution reactions, such as nitration and halogenation.

Oxidation and Reduction: The biphenyl core can undergo oxidation and reduction reactions, although the sulfonic acid groups generally remain unaffected.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex biphenyl derivatives.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like nitric acid for nitration and halogens for halogenation under acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

Nitration: Produces nitro-substituted biphenyl derivatives.

Halogenation: Produces halogenated biphenyl derivatives.

Coupling Reactions: Produces extended biphenyl structures with various functional groups.

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Dyes and Pigments | Utilized in the production of azo dyes due to its ability to form stable dye intermediates. |

| Biological Staining | Acts as a staining agent in histology to visualize cellular components under microscopy. |

| Catalysis | Functions as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity. |

| Polymer Chemistry | Used as a monomer or additive in the synthesis of various polymers and copolymers. |

| Analytical Chemistry | Employed in chromatographic techniques for separation and analysis of organic compounds. |

Dyes and Pigments

(1,1'-Biphenyl)-4,4'-disulfonic acid is crucial in synthesizing azo dyes. These dyes are widely used in textiles and plastics due to their vibrant colors and stability. The compound serves as an intermediate in the formation of various azo dye structures, enhancing color properties through its sulfonic acid groups which improve solubility and reactivity.

Biological Staining

In histological applications, this compound is utilized for staining tissues. Its ability to bind to specific cellular components allows for enhanced visualization under light microscopy. Studies have shown that it can effectively stain proteins and nucleic acids, making it useful in diagnostics and research .

Catalysis

The compound acts as a ligand in catalytic processes such as Suzuki-Miyaura cross-coupling reactions. Its sulfonic acid groups provide solubility and facilitate coordination with metal catalysts, improving reaction efficiency. This application is particularly valuable in organic synthesis where complex molecules are required.

Polymer Chemistry

(1,1'-Biphenyl)-4,4'-disulfonic acid is used as a monomer or additive in polymer synthesis. It contributes to the formation of sulfonated polymers which have applications in fuel cells and membranes due to their ionic conductivity properties . The incorporation of this compound into polymer matrices enhances mechanical strength and thermal stability.

Analytical Chemistry

In analytical methods such as High-Performance Liquid Chromatography (HPLC), this compound serves as a standard or reagent for the separation of various organic compounds. Its unique properties allow for effective retention and elution profiles during chromatographic analysis .

Case Studies

Case Study 1: Azo Dye Production

A study demonstrated the use of (1,1'-Biphenyl)-4,4'-disulfonic acid in synthesizing a specific azo dye used for textile applications. The reaction conditions were optimized for yield and purity, resulting in a product with high colorfastness properties.

Case Study 2: Biological Applications

Research conducted on the staining efficacy of (1,1'-Biphenyl)-4,4'-disulfonic acid showed significant improvements in tissue visualization compared to traditional stains. This was attributed to its higher binding affinity for cellular components.

Mechanism of Action

The mechanism by which (1,1’-Biphenyl)-4,4’-disulfonic acid, disodium salt exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological staining, it binds to specific cellular components, allowing for visualization under a microscope. The sulfonic acid groups enhance its solubility and reactivity, making it a versatile compound in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and functional derivatives are compared below based on chemical properties, applications, and toxicity

Detailed Research Findings

Structural and Functional Differences

- Optical Brighteners: The target compound’s ethenylstyryl groups confer superior fluorescence efficiency compared to amino-substituted analogs like 4,4'-diaminostilbenedisulfonate, which lacks extended conjugation .

- Ion Transport Inhibition: DIDS (4,4'-diisothiocyanostilbene derivative) disrupts anion exchange via covalent binding to transport proteins, unlike the non-reactive sulfonates in the target compound .

Environmental and Regulatory Insights

- The EU restricts 4,4'-diaminodiphenyl-2,2'-disulfonate in consumer products (≤0.01%) due to structural similarity to benzidine carcinogens .

- DIDS is prioritized for laboratory use only, given its potent inhibition of cellular ion channels .

Biological Activity

(1,1'-Biphenyl)-4,4'-disulfonic acid, disodium salt, also known as disodium biphenyl-4,4'-disulfonate (CAS Number: 31139-42-1), is an organic compound with significant applications in various fields, including dye chemistry and as a surfactant. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and toxicity profiles based on diverse sources.

The biological activity of (1,1'-Biphenyl)-4,4'-disulfonic acid is primarily attributed to its ability to interact with various biological systems. It has been shown to inhibit certain enzymes and modulate signaling pathways:

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on several enzymes relevant to metabolic processes. For example, it can inhibit dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and insulin secretion regulation .

- Cell Signaling Modulation : It affects cellular signaling pathways by influencing the activity of salt-inducible kinases (SIKs), which play crucial roles in metabolism and inflammation .

Biological Activity Overview

The following table summarizes the key biological activities associated with (1,1'-Biphenyl)-4,4'-disulfonic acid:

Study 1: DPP-IV Inhibition

A study conducted on natural compounds demonstrated that disodium biphenyl-4,4'-disulfonate significantly inhibited DPP-IV activity in vitro. This inhibition resulted in increased levels of GLP-1 and insulin secretion, suggesting potential for managing type 2 diabetes .

Study 2: Antioxidant Activity

Research investigating the antioxidant properties of various sulfonated biphenyl compounds found that (1,1'-Biphenyl)-4,4'-disulfonic acid exhibited considerable free radical scavenging activity. This property could be beneficial in reducing oxidative stress-related diseases .

Study 3: Cytotoxicity in Cancer Cells

In vitro studies on cancer cell lines indicated that (1,1'-Biphenyl)-4,4'-disulfonic acid displayed cytotoxic effects, particularly against breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Toxicity Profile

While the compound shows promise for therapeutic applications, its safety profile must be considered:

- Acute Toxicity : Limited data suggests low acute toxicity; however, further studies are needed to establish comprehensive safety data.

- Chronic Exposure : Long-term exposure studies are essential to evaluate potential carcinogenic risks or other chronic health effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.